(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, benzylidene group, and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with an appropriate benzaldehyde derivative in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The ether linkages can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets and pathways.
Properties
Molecular Formula |
C22H23NO5S2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO5S2/c1-4-26-19-13-15(14-20-21(24)23(2)22(29)30-20)9-10-18(19)28-12-11-27-17-8-6-5-7-16(17)25-3/h5-10,13-14H,4,11-12H2,1-3H3/b20-14+ |
InChI Key |
QVEGERFJWYKGCL-XSFVSMFZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCOC3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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